Ataciguat

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

a soluble guanylyl cyclase activator; structure in first source

Structure

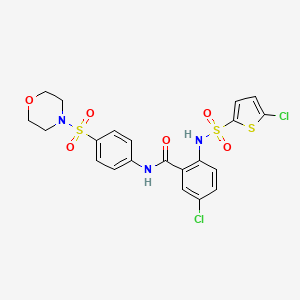

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-[(5-chlorothiophen-2-yl)sulfonylamino]-N-(4-morpholin-4-ylsulfonylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19Cl2N3O6S3/c22-14-1-6-18(25-34(28,29)20-8-7-19(23)33-20)17(13-14)21(27)24-15-2-4-16(5-3-15)35(30,31)26-9-11-32-12-10-26/h1-8,13,25H,9-12H2,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHLRGARXNPFCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)NS(=O)(=O)C4=CC=C(S4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19Cl2N3O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048746 | |

| Record name | Ataciguat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254877-67-3 | |

| Record name | Ataciguat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254877673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ataciguat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12805 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ataciguat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ataciguat | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP166M390Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ataciguat's Mechanism of Action in Aortic Stenosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aortic stenosis (AS), a progressive condition characterized by the calcification and narrowing of the aortic valve, currently lacks an effective pharmacological treatment to halt its progression, leaving surgical or transcatheter valve replacement as the only definitive interventions. Ataciguat, a novel anthranilic acid derivative, has emerged as a promising therapeutic agent with the potential to slow the advancement of fibrocalcific aortic valve stenosis (FCAVS). This technical guide provides an in-depth exploration of the mechanism of action of this compound, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the underlying signaling pathways.

Core Mechanism of Action: Reactivation of Oxidized Soluble Guanylate Cyclase

The central mechanism of this compound in the context of aortic stenosis revolves around its ability to reactivate the oxidized form of soluble guanylate cyclase (sGC).[1][2][3][4] In the pathological microenvironment of the stenotic aortic valve, characterized by high oxidative stress, the sGC enzyme becomes oxidized. This oxidation renders sGC insensitive to its natural ligand, nitric oxide (NO), leading to a significant reduction in the production of cyclic guanosine monophosphate (cGMP).[5] The subsequent decline in cGMP signaling is a critical driver of the pro-fibrotic and pro-calcific processes that underpin the progression of aortic stenosis.

This compound, acting as an NO-independent sGC activator, specifically targets and reactivates this oxidized sGC. By binding to the oxidized enzyme, this compound restores its catalytic activity, leading to an increase in cGMP levels. This restoration of the NO-sGC-cGMP signaling pathway is pivotal in counteracting the molecular cascades that drive calcification and fibrosis within the aortic valve leaflets.

Signaling Pathways and Molecular Effects

The therapeutic effects of this compound are mediated through the downstream consequences of enhanced cGMP signaling. A key finding is the drug's ability to reduce bone morphogenetic protein 2 (BMP2) signaling. BMP2 is a potent pro-osteogenic factor that plays a crucial role in the calcification of aortic valve interstitial cells. By increasing cGMP, this compound attenuates BMP signaling, thereby inhibiting the osteogenic differentiation of these cells and slowing the progression of valve calcification.

Furthermore, the restoration of sGC signaling by this compound has been shown to have broader anti-fibrotic and anti-inflammatory effects, contributing to the overall attenuation of the pathological remodeling of the aortic valve.

References

- 1. jordan-cardiac.org [jordan-cardiac.org]

- 2. This compound Shows Potential for Curbing Progression of Aortic Stenosis | tctmd.com [tctmd.com]

- 3. cardiovascularnews.com [cardiovascularnews.com]

- 4. jordan-cardiac.org [jordan-cardiac.org]

- 5. Evaluating Medical Therapy for Calcific Aortic Stenosis: JACC State-of-the-Art Review - PMC [pmc.ncbi.nlm.nih.gov]

Ataciguat's Effect on Aortic Valve Calcification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aortic valve stenosis (AVS), predominantly caused by progressive aortic valve calcification (AVC), is a major cause of cardiovascular morbidity and mortality with no approved pharmacological treatment to slow its progression. Current management involves watchful waiting followed by surgical or transcatheter aortic valve replacement. Ataciguat, a novel, orally available, nitric oxide (NO)-independent soluble guanylate cyclase (sGC) activator, has emerged as a promising therapeutic agent to address this unmet need. Preclinical and clinical studies have demonstrated its potential to attenuate the progression of AVC. This technical guide provides an in-depth overview of the mechanism of action of this compound, a summary of key preclinical and clinical findings, and detailed experimental protocols utilized in its evaluation.

Introduction to Aortic Valve Calcification and the Role of the NO-sGC-cGMP Pathway

Aortic valve calcification is an active, cell-mediated process resembling bone formation, involving the differentiation of aortic valve interstitial cells (AVICs) into an osteoblast-like phenotype. This process is characterized by the expression of osteogenic markers such as Runt-related transcription factor 2 (RUNX2) and alkaline phosphatase (ALP), leading to the deposition of calcium phosphate crystals and subsequent stiffening and narrowing of the aortic valve.

The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway is a critical regulator of cardiovascular homeostasis. In the context of the aortic valve, this pathway is believed to play a protective role against calcification. However, in diseased states, oxidative stress leads to the oxidation of the heme moiety of sGC, rendering it insensitive to NO stimulation and thereby impairing cGMP production. This reduction in cGMP signaling is associated with the progression of fibrocalcific aortic valve stenosis.

This compound: Mechanism of Action

This compound is an sGC activator that functions independently of NO. It preferentially activates the oxidized (heme-free) form of sGC, which is prevalent in diseased tissues characterized by high oxidative stress, such as calcified aortic valves. By activating oxidized sGC, this compound restores the production of cGMP, thereby reactivating downstream signaling cascades that are protective against calcification. This targeted action on the diseased form of sGC makes this compound a potentially selective and effective therapeutic agent for aortic valve calcification.

Signaling Pathway of this compound in Aortic Valve Calcification

Caption: this compound activates oxidized sGC, increasing cGMP and inhibiting pro-calcific signaling.

Preclinical Evidence

In Vitro Studies

-

Objective: To investigate the effect of this compound on sGC signaling and osteogenic differentiation in cultured

Preclinical Profile of Ataciguat: A Novel Investigational Therapy for Calcific Aortic Valve Disease

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Calcific aortic valve disease (CAVD) is a progressive condition with no approved pharmacological treatments to slow its course, leaving surgical or transcatheter valve replacement as the only options for advanced disease.[1] A promising therapeutic agent, ataciguat, a soluble guanylate cyclase (sGC) activator, has emerged from preclinical studies as a potential first-in-class medical therapy for CAVD. This technical guide provides an in-depth overview of the preclinical data for this compound, focusing on its mechanism of action, key experimental findings, and detailed methodologies to support further research and development in this critical area. Preclinical evidence robustly demonstrates that this compound, by selectively targeting oxidized sGC in diseased valve tissue, can attenuate the core pathological processes of inflammation, fibrosis, and calcification that drive CAVD.

Introduction to this compound and its Target

This compound is a novel anthranilic acid derivative that functions as a nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC), with a particular affinity for the oxidized form of the enzyme.[1][2] In the pathophysiology of CAVD, increased oxidative stress within the aortic valve leaflets leads to the oxidation of the heme group in sGC, rendering it insensitive to endogenous NO.[1] This impairment of the NO-sGC-cGMP signaling pathway is a critical driver of the pro-inflammatory, pro-fibrotic, and pro-calcific cascades that characterize the disease. This compound bypasses the need for NO and directly activates oxidized sGC, thereby restoring the production of cyclic guanosine monophosphate (cGMP) and reactivating its protective downstream signaling effects.[2]

Mechanism of Action: Signaling Pathway

This compound's therapeutic effect in CAVD is mediated through the reactivation of the NO-sGC-cGMP signaling pathway in a diseased valve environment characterized by high oxidative stress. The restored cGMP signaling cascade counteracts the key drivers of CAVD progression. A crucial downstream effect is the attenuation of Bone Morphogenetic Protein 2 (BMP2) signaling, a major pathway promoting osteogenic differentiation of valve interstitial cells (VICs) and subsequent calcification.

Preclinical Efficacy Data

In Vitro Studies in Aortic Valve Interstitial Cells

-

Objective: To determine the direct effect of this compound on osteogenic signaling in aortic valve interstitial cells (VICs).

-

Key Findings: Treatment of mouse aortic VICs with this compound resulted in a dose-dependent reduction in the basal expression of osterix, a key transcription factor in osteogenesis. This demonstrates a direct anti-calcific potential at the cellular level.

| Cell Type | Treatment | Concentration | Outcome | Percent Change |

| Mouse Aortic VICs (male) | This compound | up to 10 µM | ↓ Osterix expression | Dose-dependent reduction |

| Mouse Aortic VICs (female) | This compound | 10 µM | ↓ Osterix expression | Significant reduction |

In Vivo Studies in a Mouse Model of CAVD

-

Animal Model: Low-density lipoprotein receptor-deficient, apolipoprotein B100-only (Ldlr-/-ApoB100/100) mice. This model, when fed a high-fat, high-sucrose "Western" diet, develops fibrocalcific aortic valve stenosis that closely mimics human CAVD.

-

Key Findings: In mice with established CAVD, treatment with this compound significantly slowed the progression of valve calcification and dysfunction.

| Parameter | Control (Western Diet) | This compound (Western Diet + this compound) | Percent Reduction with this compound |

| Aortic Valve Calcification | Significant Progression | Progression Slowed | ~70% |

| Aortic Valve Stenosis | Progressive Increase | Attenuated Progression | Not specified |

| Valvular Dysfunction | Progressive Increase | Attenuated Progression | Not specified |

| BMP Signaling | Elevated | Attenuated | Not specified |

Experimental Protocols

In Vitro Aortic Valve Interstitial Cell Culture and Treatment

-

Cell Isolation: Aortic valve leaflets are excised from mice and subjected to enzymatic digestion to isolate VICs.

-

Cell Culture: VICs are cultured in standard cell culture media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

This compound Treatment: For dose-response studies, VICs are treated with increasing concentrations of this compound (e.g., up to 10 µM) for a specified period (e.g., 24-48 hours).

-

Analysis: Following treatment, RNA is extracted for quantitative real-time reverse transcription polymerase chain reaction (qRT-PCR) analysis of osteogenic gene expression (e.g., osterix).

In Vivo Mouse Model of CAVD

-

Animal Model: Ldlr-/-ApoB100/100 mice.

-

Disease Induction: Mice are fed a high-fat "Western" diet for 6 months to establish mild-to-moderate CAVD.

-

Treatment Regimen: Following disease induction, mice are continued on the Western diet with or without this compound mixed in the food (150 ppm) for an additional 3 months.

-

Analysis:

-

Immunohistochemistry: Aortic valve tissue is stained for markers of sGC activation (e.g., phospho-VASP).

-

Histopathology: Valve sections are stained to assess calcification and fibrosis.

-

Echocardiography: Valvular and ventricular function are assessed non-invasively.

-

Molecular Analysis: Western blotting and qRT-PCR are used to quantify markers of BMP signaling and fibrosis in valve tissue.

-

References

Investigating Ataciguat's potential in treating fibrocalcific aortic valve stenosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Fibrocalcific aortic valve stenosis (FCAVS) is a progressive and life-threatening condition with no approved pharmacological treatments to halt its progression, leaving surgical or transcatheter aortic valve replacement as the only options for late-stage disease. Emerging research has identified Ataciguat, a soluble guanylate cyclase (sGC) activator, as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the scientific rationale, mechanism of action, preclinical evidence, and clinical trial data supporting the investigation of this compound for the treatment of FCAVS. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and development in this critical area.

Introduction: The Unmet Need in Fibrocalcific Aortic Valve Stenosis

FCAVS is characterized by progressive thickening and calcification of the aortic valve leaflets, leading to obstruction of blood flow from the left ventricle to the aorta. The pathophysiology is complex, involving inflammation, fibrosis, and osteogenic differentiation of valvular interstitial cells (VICs). Currently, medical management is limited to surveillance and treatment of symptoms, with valve replacement being the definitive therapy for severe, symptomatic stenosis. The absence of disease-modifying drugs represents a significant unmet medical need.

This compound: Mechanism of Action

This compound is an NO-independent activator of soluble guanylate cyclase (sGC), with a particular affinity for the oxidized form of the enzyme.[1] In the pathological microenvironment of the stenotic aortic valve, increased oxidative stress leads to the oxidation of sGC, rendering it unresponsive to nitric oxide (NO). This compound bypasses the need for NO and directly activates oxidized sGC, restoring the production of cyclic guanosine monophosphate (cGMP).[1][2] This restoration of the NO-sGC-cGMP signaling pathway is crucial for inhibiting the molecular cascades that drive calcification in the valve.[2]

Signaling Pathways in FCAVS and this compound's Therapeutic Intervention

The progression of FCAVS involves a complex interplay of signaling pathways. Key among these are the pro-osteogenic Bone Morphogenetic Protein (BMP) and Wnt/β-catenin pathways, and the protective NO-sGC-cGMP pathway.

The Pathological Signaling Cascade in FCAVS

In FCAVS, various stimuli, including mechanical stress and inflammation, lead to increased expression of pro-osteogenic factors like BMP2. This activates downstream signaling, promoting the differentiation of VICs into an osteoblast-like phenotype, leading to valve calcification. Concurrently, oxidative stress impairs the protective NO-sGC-cGMP pathway.

References

Ataciguat's Engagement with Vascular Smooth Muscle Cells: A Deep Dive into its Molecular Targets

For Immediate Release

This technical guide provides an in-depth analysis of the molecular targets of Ataciguat within vascular smooth muscle cells (VSMCs). Designed for researchers, scientists, and professionals in drug development, this document synthesizes current research to elucidate the mechanism of action, key signaling pathways, and the quantitative effects of this compound on its primary molecular target. Detailed experimental protocols and visual representations of the signaling cascades are included to facilitate a comprehensive understanding.

Core Molecular Target: Soluble Guanylate Cyclase (sGC)

This compound's primary molecular target in vascular smooth muscle cells is soluble guanylate cyclase (sGC) , an enzyme critical to the nitric oxide (NO) signaling pathway.[1][2][3] Under conditions of oxidative stress, which are prevalent in various cardiovascular diseases, the heme moiety of sGC can be oxidized or lost, rendering the enzyme insensitive to its endogenous activator, NO.[4][5] this compound is a nitric oxide-independent sGC activator that preferentially targets and activates these oxidized or heme-free forms of the enzyme.

By activating sGC, this compound stimulates the conversion of guanosine triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP). This elevation in intracellular cGMP levels in VSMCs is the linchpin of this compound's therapeutic effects, leading to vasorelaxation, and exhibiting anti-proliferative and anti-calcific properties.

Quantitative Data on this compound's Effects

The following table summarizes the quantitative data from preclinical and clinical studies, highlighting the dosages used and the observed effects of this compound.

| Parameter | Value | Species/Model | Key Findings | Reference |

| In Vivo Dosage (Animal) | 10 mg/kg (twice daily) | Wistar rats with chronic myocardial infarction | Normalized endothelium-dependent, NO-mediated vasorelaxation and vascular sensitivity to exogenous NO. | |

| In Vivo Dosage (Animal) | 5 mg/kg | ldlr-/-/apoB100/100 mice on a Western diet | Attenuated BMP signaling, reduced aortic valve calcification, and prevented progression of aortic valve dysfunction. | |

| In Vitro Concentration | 10 nM | Mouse aortic valve interstitial cells | Significantly reduced canonical BMP2 signaling by more than 50%. | |

| Clinical Trial Dosage | 200 mg/day | Humans with mild-to-moderate fibrocalcific aortic valve stenosis | Slowed progression of aortic valve calcification. |

Signaling Pathways Modulated by this compound

This compound's activation of sGC in VSMCs initiates a signaling cascade with significant downstream effects. The primary pathway involves the elevation of cGMP and the subsequent activation of cGMP-dependent protein kinase (PKG).

This compound-sGC-cGMP Signaling Pathway

Caption: this compound signaling cascade in vascular smooth muscle cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the effects of this compound on VSMCs.

Soluble Guanylate Cyclase (sGC) Activity Assay

This protocol is designed to measure the production of cGMP in response to sGC activation.

Materials:

-

Cultured vascular smooth muscle cells

-

This compound (HMR-1766)

-

Guanosine 5'-triphosphate (GTP)

-

[α-³²P]GTP

-

Magnesium chloride (MgCl₂)

-

3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)

-

Lysis buffer

-

Trichloroacetic acid (TCA)

-

Dowex and Alumina chromatography columns

-

Scintillation counter

Procedure:

-

Culture VSMCs to confluence in appropriate multi-well plates.

-

Pre-incubate the cells with IBMX (e.g., 0.5 mM) for 15-30 minutes to inhibit cGMP degradation.

-

Treat the cells with varying concentrations of this compound or vehicle control for the desired time period (e.g., 10-30 minutes).

-

Lyse the cells and add [α-³²P]GTP and MgCl₂ to initiate the sGC reaction.

-

Incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding TCA.

-

Separate [³²P]cGMP from [α-³²P]GTP using sequential Dowex and Alumina column chromatography.

-

Quantify the amount of [³²P]cGMP using a scintillation counter.

-

Normalize cGMP production to the protein concentration of the cell lysate.

Experimental Workflow for sGC Activity Assay

Caption: Workflow for a radioactive sGC activity assay.

Organ Bath Vasomotor Function Studies

This protocol assesses the effect of this compound on the contractility of isolated blood vessel segments.

Materials:

-

Isolated aortic rings from experimental animals (e.g., rats)

-

Organ bath system with force transducers

-

Krebs-Henseleit solution (oxygenated with 95% O₂ / 5% CO₂)

-

Phenylephrine or other vasoconstrictor

-

This compound

-

Data acquisition system

Procedure:

-

Euthanize the animal and carefully dissect the thoracic aorta.

-

Cut the aorta into rings of 2-3 mm in length.

-

Mount the aortic rings in the organ bath chambers filled with oxygenated Krebs-Henseleit solution at 37°C.

-

Allow the rings to equilibrate under a resting tension (e.g., 1-2 g) for at least 60 minutes.

-

Induce a stable contraction with a vasoconstrictor like phenylephrine.

-

Once a plateau in contraction is reached, add cumulative concentrations of this compound to the bath.

-

Record the changes in isometric tension using the force transducer and data acquisition system.

-

Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

Logical Relationship of Experimental Outcomes

References

- 1. Guanylyl cyclase activator this compound improves vascular function and reduces platelet activation in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. ovid.com [ovid.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. This compound Shows Potential for Curbing Progression of Aortic Stenosis | tctmd.com [tctmd.com]

Ataciguat: A Technical Guide to its Impact on Cyclic GMP Production in Diseased Tissues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ataciguat (HMR-1766) is a novel, nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC), the key enzyme in the NO signaling pathway responsible for the synthesis of the second messenger cyclic guanosine monophosphate (cGMP). In numerous disease states characterized by oxidative stress, the functionality of sGC is impaired due to the oxidation of its heme cofactor, rendering it unresponsive to endogenous NO. This compound preferentially targets this oxidized, inactive form of sGC, restoring cGMP production and downstream signaling. This technical guide provides a comprehensive overview of this compound's mechanism of action, its quantifiable impact on cGMP levels in various diseased tissues, and detailed experimental protocols for assessing its efficacy.

Introduction

The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway plays a critical role in regulating a wide array of physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission. Disruption of this pathway is a hallmark of many cardiovascular and fibrotic diseases. In pathological conditions associated with elevated oxidative stress, the heme iron of sGC is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, or the heme group is lost entirely, leading to an enzyme that is insensitive to NO. This compound emerges as a promising therapeutic agent by virtue of its unique ability to activate these otherwise dysfunctional forms of sGC, thereby replenishing cGMP levels in a targeted, disease-specific manner.

Mechanism of Action

This compound is a member of the class of sGC activators. Unlike sGC stimulators, which sensitize the reduced (Fe²⁺) form of sGC to NO, this compound directly activates the oxidized (Fe³⁺) or heme-free enzyme. This selective action allows this compound to restore cGMP signaling in environments where NO bioavailability is compromised or sGC is rendered NO-unresponsive due to oxidative stress.

The binding of this compound to the heme-less sGC induces a conformational change that mimics the effect of NO binding to the native enzyme, leading to the conversion of guanosine triphosphate (GTP) to cGMP. The subsequent increase in intracellular cGMP concentration activates downstream effectors, most notably cGMP-dependent protein kinase G (PKG). PKG, in turn, phosphorylates a variety of target proteins, including vasodilator-stimulated phosphoprotein (VASP), leading to the physiological effects of the pathway, such as smooth muscle relaxation and anti-fibrotic and anti-inflammatory responses.

Figure 1: this compound's mechanism of action on the NO-sGC-cGMP pathway.

Quantitative Impact on cGMP Production and Downstream Signaling

The efficacy of this compound in restoring cGMP signaling has been quantified in various preclinical and clinical studies. The following tables summarize the key findings across different disease models.

Table 1: In Vitro Efficacy of this compound on sGC Activation and cGMP Production

| Cell/Tissue Type | Condition | This compound Concentration | Outcome Measure | Result | Citation |

| Purified Bovine Lung sGC | Heme-Free | 0.5-10 µM | EC₅₀ | ~0.51 µM | [1] |

| Human Corpus Cavernosum Isolates | Heme-Free | 1-10 µM | EC₅₀ | 1-10 µM | [1] |

| Rat Aortic Smooth Muscle Cells | Oxidative Stress (H₂O₂) | 10 µM | cGMP Accumulation | Enhanced response compared to no oxidative stress | [2] |

| COS-7 Cells expressing heme-free sGC | - | 0.01-100 µM | cGMP Production | More effective than on wild-type sGC | [3] |

| Mouse Aortic Valve Interstitial Cells | Naïve | 1-10 µM | p-VASP (Ser239) levels | Dose-dependent increase | [4] |

Table 2: In Vivo and Clinical Efficacy of this compound

| Disease Model | Species | This compound Dosage | Duration | Outcome Measure | Result | Citation |

| Congestive Heart Failure | Rat | 10 mg/kg/twice daily | 10 weeks | Platelet VASP phosphorylation | Normalized attenuated phosphorylation | |

| Fibrocalcific Aortic Valve Stenosis | Human (Phase II Trial) | 200 mg daily | 6 months | Aortic Valve Calcification Progression | 69.8% reduction compared to placebo | |

| Hypertensive Rats (2K-1C model) | Rat | 0.1 µM (in vitro incubation) | 30 minutes | Endothelium-dependent relaxation (Emax) | Improved from 52.14% to 81.0% |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's effects on the sGC-cGMP pathway.

Measurement of cGMP Levels by Enzyme Immunoassay (EIA)

This protocol is adapted from studies investigating cGMP production in cell cultures treated with this compound.

Materials:

-

Cell culture plates (e.g., 24-well)

-

Phosphate-Buffered Saline (PBS)

-

0.1 M Hydrochloric Acid (HCl)

-

cGMP EIA Kit (commercially available)

-

Plate reader capable of measuring absorbance at 405 nm

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and culture until they reach the desired confluence. Treat cells with this compound at various concentrations for the specified duration.

-

Cell Lysis and cGMP Extraction:

-

Aspirate the cell culture medium.

-

Wash the cells twice with ice-cold PBS.

-

Add 200-500 µL of 0.1 M HCl to each well to lyse the cells and inhibit phosphodiesterase activity.

-

Incubate at room temperature for 10-20 minutes.

-

-

Sample Preparation:

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 600 x g for 10 minutes to pellet cell debris.

-

Collect the supernatant containing the cGMP.

-

-

cGMP Quantification:

-

Perform the cGMP EIA according to the manufacturer's instructions. This typically involves a competitive assay where cGMP in the sample competes with a fixed amount of labeled cGMP for binding to a limited number of antibody sites.

-

Read the absorbance at 405 nm using a microplate reader.

-

Calculate the cGMP concentration in the samples based on a standard curve generated with known amounts of cGMP.

-

Figure 2: Workflow for cGMP measurement using EIA.

Western Blot Analysis of VASP Phosphorylation

This protocol outlines the steps for detecting the phosphorylation of VASP at Serine 239 (p-VASP Ser239), a downstream marker of PKG activation.

Materials:

-

Cell or tissue lysates

-

RIPA buffer (or similar lysis buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Rabbit anti-phospho-VASP (Ser239) (e.g., Cell Signaling Technology #3114, recommended dilution 1:1000)

-

Primary antibody: Mouse anti-total VASP (for loading control)

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification:

-

Lyse cells or homogenize tissue in RIPA buffer.

-

Centrifuge to pellet debris and collect the supernatant.

-

Determine the protein concentration of each sample using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-VASP (Ser239) overnight at 4°C, using the recommended dilution (e.g., 1:1000).

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing (for loading control):

-

The membrane can be stripped and re-probed with an antibody against total VASP or a housekeeping protein (e.g., GAPDH) to confirm equal protein loading.

-

Figure 3: Workflow for Western blot analysis of VASP phosphorylation.

Conclusion

This compound represents a targeted therapeutic strategy for diseases characterized by impaired NO-sGC-cGMP signaling due to oxidative stress. Its ability to selectively activate the oxidized and heme-free forms of sGC allows for the restoration of cGMP production in diseased tissues. The quantitative data and experimental protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and similar sGC activators. Future research should continue to explore the full spectrum of diseases where this mechanism of action could be beneficial and to optimize dosing and treatment regimens for clinical applications.

References

The discovery and development of Ataciguat for cardiovascular applications

An In-depth Technical Guide on the Discovery and Development of Ataciguat for Cardiovascular Applications

Introduction

This compound (HMR1766) is an investigational, orally bioavailable, small molecule that acts as a nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC).[1] Initially developed by Sanofi, it is now being advanced for cardiovascular indications, most notably for the treatment of calcific aortic valve stenosis (CAVS).[2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of this compound, with a focus on its potential application in treating aortic stenosis.

Mechanism of Action: Targeting Oxidized sGC

Under physiological conditions, nitric oxide binds to the reduced (ferrous, Fe²⁺) heme moiety of sGC, stimulating the production of cyclic guanosine monophosphate (cGMP).[4] cGMP, in turn, mediates various downstream effects, including vasodilation, inhibition of smooth muscle proliferation, and anti-inflammatory actions.[4] However, in disease states associated with oxidative stress, such as aortic stenosis, the heme iron of sGC can become oxidized (ferric, Fe³⁺) or lost altogether, rendering the enzyme insensitive to NO.

This compound is specifically designed to activate this oxidized, NO-unresponsive form of sGC. By binding to the heme-free or oxidized enzyme, this compound stimulates cGMP production, thereby restoring the protective signaling of the NO-sGC-cGMP pathway in a diseased environment. This targeted action is thought to minimize effects on healthy tissues where sGC remains in its reduced, NO-sensitive state.

Preclinical Development

In Vitro Studies

Initial in vitro experiments using aortic valve interstitial cells (AVICs) demonstrated that this compound could effectively increase sGC signaling. Furthermore, these studies revealed that this compound treatment led to a reduction in bone morphogenetic protein 2 (BMP2) signaling, a key pathway implicated in the osteogenic differentiation of AVICs and the progression of aortic valve calcification.

Animal Models

Preclinical studies in mouse models of established fibrocalcific aortic valve stenosis showed that treatment with this compound attenuated BMP signaling. This led to a significant slowing of both valve calcification and the progression of valve dysfunction. These promising results in animal models provided a strong rationale for advancing this compound into clinical trials.

Clinical Development for Aortic Stenosis

This compound has been evaluated in a series of clinical trials to assess its safety, tolerability, and efficacy in patients with moderate calcific aortic valve stenosis.

Phase I Clinical Trial (NCT02049203)

A phase I, randomized, placebo-controlled trial was conducted to evaluate the safety and tolerability of this compound in patients with moderate CAVS. The study found that a 14-day course of treatment with this compound was safe and well-tolerated.

Phase II Clinical Trial (NCT02481258)

Following the positive safety data from the phase I trial, a phase II, randomized, placebo-controlled study was initiated to assess the efficacy of this compound in slowing the progression of aortic valve calcification. The trial enrolled patients with moderate aortic valve stenosis who received either this compound or a placebo for 6 months. The results of this trial were highly encouraging, demonstrating a nearly 70% reduction in the progression of aortic valve calcification in the this compound-treated group compared to placebo. Additionally, patients receiving this compound tended to show a slowing of valvular and ventricular dysfunction.

Phase III Clinical Trial (KATALYST-AV)

Based on the promising phase II results, a pivotal phase III clinical trial, known as KATALYST-AV, has been initiated to further evaluate the efficacy and safety of this compound in a larger patient population with moderate calcific aortic valve stenosis. This trial will assess the impact of this compound on the progression of aortic valve calcification and its effects on functional capacity.

Quantitative Data Summary

| Study Phase | Metric | This compound Group | Placebo Group | Outcome | Citation |

| Phase II | Reduction in Aortic Valve Calcification Progression (6 months) | ~70% reduction | - | Near-significant reduction in calcification progression | |

| Phase II | Aortic Valve Area Change (6 months) | Trend towards slowed progression | Progression observed | This compound tended to slow the decline in aortic valve area | |

| Phase II | Left Ventricular Mass Index Change | - | - | Changes in aortic valve resistance correlated with changes in LVMI | |

| Phase II | Cardiac Output | Improvement | - | Participants with the least increase in AVC had the largest increase in CO | |

| Phase II | Left Ventricular Ejection Fraction | Improvement | - | Improvements in LVEF observed at 6 months |

Experimental Protocols

In Vitro sGC Activation Assay

A common method to assess the activity of sGC activators like this compound involves measuring the production of cGMP in cultured cells or with purified enzyme.

-

Cell Culture: Aortic valve interstitial cells are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of this compound or a vehicle control.

-

Lysis: After a specified incubation period, the cells are lysed to release intracellular contents.

-

cGMP Measurement: The concentration of cGMP in the cell lysate is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit or radioimmunoassay (RIA).

-

Data Analysis: The amount of cGMP produced in the this compound-treated cells is compared to the control group to determine the extent of sGC activation.

Western Blotting for BMP2 Signaling

Western blotting is used to detect and quantify the levels of proteins involved in the BMP2 signaling pathway.

-

Protein Extraction: Protein lysates are prepared from cultured AVICs or aortic valve tissue from animal models treated with this compound or placebo.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for proteins in the BMP2 signaling pathway (e.g., phosphorylated Smad1/5/8) and a loading control (e.g., GAPDH).

-

Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Quantification: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is employed to measure the gene expression of sGC subunits and osteogenic markers.

-

RNA Extraction: Total RNA is isolated from AVICs or aortic valve tissue using a commercial RNA extraction kit.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

PCR Amplification: The cDNA is then used as a template for PCR amplification with primers specific for the target genes (e.g., GUCY1A1, GUCY1B1, RUNX2, ALPL) and a reference gene (e.g., GAPDH).

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, with normalization to the reference gene.

Immunohistochemistry (IHC)

IHC is used to visualize the localization and expression of specific proteins within the aortic valve tissue.

-

Tissue Preparation: Aortic valve tissue is fixed in formalin and embedded in paraffin.

-

Sectioning: Thin sections (e.g., 5 µm) of the paraffin-embedded tissue are cut and mounted on microscope slides.

-

Deparaffinization and Rehydration: The tissue sections are deparaffinized with xylene and rehydrated through a series of graded ethanol solutions.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.

-

Immunostaining: The sections are incubated with a primary antibody against the protein of interest, followed by incubation with a biotinylated secondary antibody and then a streptavidin-peroxidase conjugate.

-

Visualization: The protein is visualized using a chromogen substrate (e.g., DAB), which produces a colored precipitate at the site of the antigen.

-

Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize the cell nuclei and then mounted with a coverslip.

-

Microscopy: The stained sections are examined under a microscope to assess the protein expression and localization.

Visualizations

Caption: Signaling pathway of this compound in aortic valve stenosis.

Caption: this compound's drug development workflow.

References

Methodological & Application

Ataciguat: In Vitro Experimental Protocols for Researchers

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ataciguat (HMR-1766) is an experimental small molecule that acts as a nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC).[1][2][3] It displays preferential activity towards the oxidized or heme-free form of sGC, which is often prevalent in disease states associated with oxidative stress.[4][5] This mechanism of action makes this compound a promising therapeutic candidate for conditions characterized by impaired NO-sGC signaling, such as calcific aortic valve stenosis (CAVS) and other cardiovascular diseases. In vitro studies are crucial for elucidating the precise molecular mechanisms of this compound and for identifying potential therapeutic applications. This document provides detailed experimental protocols for in vitro studies involving this compound, focusing on its effects on the sGC signaling pathway and downstream cellular processes.

Mechanism of Action

This compound activates sGC, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). This, in turn, activates cGMP-dependent protein kinase (PKG), which mediates various downstream effects, including vasodilation and inhibition of pathways involved in fibrosis and calcification. Notably, in the context of aortic valve interstitial cells (VICs), this compound has been shown to increase sGC signaling and subsequently reduce bone morphogenetic protein 2 (BMP2) signaling, a key pathway in osteogenic differentiation and calcification.

Signaling Pathway

Caption: this compound signaling pathway in aortic valve interstitial cells.

Quantitative Data

The following table summarizes the in vitro activity of this compound from published studies.

| Assay | Cell Type/Enzyme | Parameter | Value | Reference |

| cGMP Production | Wild-Type sGC (COS7 cells) | EC50 | ~10 µM | |

| cGMP Production | Heme-Free sGC (COS7 cells) | EC50 | ~1 µM | |

| Aortic Ring Relaxation | Rat Aortic Rings | pD2 | 6.99 ± 0.08 (Hypertensive) | |

| Aortic Ring Relaxation | Rat Aortic Rings | pD2 | 7.04 ± 0.13 (Normotensive) |

Experimental Protocols

Cell Culture of Aortic Valve Interstitial Cells (VICs)

This protocol describes the isolation and culture of primary aortic valve interstitial cells, a key cell type for studying the effects of this compound on calcification.

Materials:

-

Fresh porcine or human aortic valves

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Collagenase Type II

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Aseptically dissect aortic valve leaflets and wash them three times with sterile PBS containing penicillin-streptomycin.

-

Mince the leaflets into small pieces (1-2 mm²) and digest with Collagenase Type II solution at 37°C for 1-2 hours with gentle agitation.

-

Neutralize the collagenase with DMEM containing 10% FBS.

-

Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and penicillin-streptomycin).

-

Plate the cells in tissue culture flasks and incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Change the medium every 2-3 days. Passage the cells when they reach 80-90% confluency using Trypsin-EDTA.

In Vitro cGMP Enzyme Immunoassay

This protocol is for quantifying intracellular cGMP levels in response to this compound treatment.

Materials:

-

Cultured VICs (or other relevant cell types)

-

This compound (HMR-1766)

-

IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor

-

0.1 N HCl

-

cGMP enzyme immunoassay (EIA) kit

Procedure:

-

Plate VICs in 24-well plates and grow to confluency.

-

Serum-starve the cells for 4 hours prior to treatment.

-

Pre-incubate the cells with IBMX (1 mM) for 15 minutes to prevent cGMP degradation.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control for 15 minutes.

-

Aspirate the media and add 300 µL of 0.1 N HCl to each well to lyse the cells and extract cGMP.

-

Incubate for 30 minutes at room temperature.

-

Centrifuge the cell lysates to remove debris.

-

Quantify the cGMP concentration in the supernatant using a cGMP EIA kit according to the manufacturer's instructions.

Osteogenic Differentiation of VICs and this compound Treatment

This protocol details the induction of an osteogenic phenotype in VICs and subsequent treatment with this compound.

Materials:

-

Cultured VICs

-

Osteogenic medium (DMEM with 10% FBS, 10 mM β-glycerophosphate, 50 µg/mL ascorbic acid, and 100 nM dexamethasone)

-

This compound

Procedure:

-

Plate VICs in multi-well plates and allow them to adhere.

-

Replace the standard culture medium with osteogenic medium to induce calcification.

-

Simultaneously treat the cells with various concentrations of this compound or vehicle control.

-

Culture the cells for 7-14 days, changing the medium and reapplying the treatments every 2-3 days.

-

After the incubation period, assess osteogenic differentiation using the protocols below (Western Blotting and qRT-PCR).

Western Blotting for Signaling Proteins

This protocol is for analyzing the protein expression and phosphorylation status of key molecules in the BMP signaling pathway.

Materials:

-

Treated VICs

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-p-SMAD1/5/8, anti-Runx2, anti-SPP1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated VICs with RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer them to PVDF membranes.

-

Block the membranes with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membranes with primary antibodies overnight at 4°C.

-

Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Quantitative Real-Time PCR (qRT-PCR) for Osteogenic Markers

This protocol is used to measure the gene expression of osteogenic markers in response to this compound.

Materials:

-

Treated VICs

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan master mix

-

Primers for target genes (e.g., Runx2, SPP1) and a housekeeping gene (e.g., GAPDH)

Procedure:

-

Isolate total RNA from treated VICs using an RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Perform qRT-PCR using SYBR Green or TaqMan chemistry with specific primers for the target and housekeeping genes.

-

Analyze the gene expression data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Experimental Workflow

Caption: General experimental workflow for in vitro studies of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pryzm.ozmosi.com [pryzm.ozmosi.com]

- 4. ahajournals.org [ahajournals.org]

- 5. NO- and haem-independent activation of soluble guanylyl cyclase: molecular basis and cardiovascular implications of a new pharmacological principle - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Ataciguat in Animal Models of Aortic Stenosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of ataciguat, a soluble guanylate cyclase (sGC) activator, in a preclinical mouse model of fibrocalcific aortic stenosis. The information is compiled from peer-reviewed research to guide the design and execution of studies aimed at evaluating the therapeutic potential of this compound for this condition.

Introduction

Aortic stenosis is a progressive disease characterized by the calcification and narrowing of the aortic valve, leading to obstructed blood flow from the heart.[1] Currently, there are no approved pharmacological treatments to halt or reverse the progression of aortic stenosis, with valve replacement surgery being the only definitive treatment for severe cases.[1] Preclinical research has identified the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway as a key regulator of valvular calcification. In aortic stenosis, oxidative stress renders sGC insensitive to NO, impairing this protective pathway and promoting disease progression.[2][3]

This compound is a novel therapeutic agent that activates the oxidized, heme-free form of sGC, thereby restoring downstream signaling even in a state of oxidative stress.[2] Preclinical studies in a robust mouse model of fibrocalcific aortic stenosis have demonstrated that this compound can attenuate the molecular drivers of valve calcification and slow the progression of the disease. These application notes provide the detailed methodologies from these seminal studies to facilitate further research in this promising area.

Signaling Pathway of this compound in Aortic Stenosis

This compound's mechanism of action centers on the reactivation of the sGC pathway in a diseased state. The following diagram illustrates the key molecular events.

Caption: this compound signaling pathway in aortic stenosis.

Experimental Protocols

The following protocols are based on the methodologies described in the preclinical evaluation of this compound in a mouse model of fibrocalcific aortic valve stenosis.

Animal Model and Induction of Aortic Stenosis

A robust and reproducible model of fibrocalcific aortic stenosis is crucial for evaluating therapeutic interventions.

-

Animal Strain: Low-density lipoprotein receptor-deficient (LDLr-/-) mice expressing only apolipoprotein B-100 (ApoB100/100). These mice are susceptible to developing hypercholesterolemia and atherosclerotic lesions, including aortic valve calcification, especially when fed a high-fat diet.

-

Diet: To induce aortic stenosis, mice are fed a "Western diet" for a period of 6 months. While the exact formulation can vary, a typical composition includes:

-

High fat content (e.g., 21% by weight)

-

High cholesterol content (e.g., 0.15-0.2% by weight)

-

High sucrose content

-

-

Disease Progression: After 6 months on the Western diet, the mice develop established fibrocalcific aortic valve stenosis, providing a therapeutically relevant window for intervention.

This compound Administration

-

Dosage: this compound is administered at a concentration of 150 parts per million (ppm) in the diet.

-

Preparation: this compound is thoroughly mixed into the powdered Western diet to ensure uniform distribution. The diet is then re-pelleted.

-

Administration Route: Oral, via the medicated diet.

-

Treatment Duration: 3 months, following the initial 6-month disease induction period.

-

Control Group: A control group of mice with established aortic stenosis should receive the Western diet without this compound.

Experimental Workflow

The following diagram outlines the typical experimental workflow for evaluating this compound in the mouse model of aortic stenosis.

Caption: Experimental workflow for this compound studies.

Echocardiographic Assessment of Aortic Valve Function

Transthoracic echocardiography is a non-invasive method to assess cardiac and aortic valve function in mice.

-

Equipment: A high-resolution ultrasound system with a high-frequency transducer (e.g., 30-40 MHz) is required for murine echocardiography.

-

Anesthesia: Mice should be lightly anesthetized (e.g., with isoflurane) to minimize cardiodepressant effects.

-

Parameters to Measure:

-

Aortic Valve Peak Velocity: Measured using pulsed-wave Doppler from the suprasternal notch or a high parasternal long-axis view. Increased peak velocity is indicative of stenosis.

-

Aortic Valve Cusp Thickness: Measured from B-mode images in the parasternal long-axis view during diastole.

-

Left Ventricular (LV) Function: Assess LV ejection fraction and fractional shortening from M-mode or B-mode images in the parasternal short-axis view to evaluate the impact of aortic stenosis on cardiac function.

-

-

Frequency: Echocardiography should be performed at baseline (after disease induction) and at the end of the treatment period.

Histological and Molecular Analyses

Following sacrifice, the heart and aortic root should be harvested for detailed analysis.

-

Tissue Preparation:

-

Perfuse the mouse with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).

-

Embed the aortic root in Optimal Cutting Temperature (OCT) compound for cryosectioning or in paraffin for standard histology.

-

-

Immunohistochemistry/Immunofluorescence:

-

Prepare 5-10 µm thick cryosections of the aortic valve.

-

Block non-specific binding with an appropriate serum (e.g., 5% goat serum).

-

Incubate with a primary antibody against the protein of interest (e.g., osterix).

-

Incubate with a fluorescently-labeled secondary antibody.

-

Counterstain with a nuclear stain (e.g., DAPI).

-

Image using a fluorescence microscope.

-

-

Western Blotting:

-

Dissect the aortic valve leaflets and homogenize in RIPA buffer with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA).

-

Incubate with primary antibodies (e.g., anti-pSMAD1/5/8, anti-total SMAD1/5/8, anti-osterix, anti-GAPDH).

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Isolate total RNA from aortic valve leaflets using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qRT-PCR using SYBR Green or TaqMan probes for genes of interest (e.g., Runx2, Sp7 (osterix), Alp (alkaline phosphatase)).

-

Normalize gene expression to a stable housekeeping gene (e.g., Gapdh).

-

Table 1: Example qRT-PCR Primer Sequences (Mouse)

| Gene Symbol | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| Runx2 | AGG GCA CAT AGC CCA TCA TC | GAC GTG GGG GAG TGA TAA GT |

| Sp7 (Osterix) | ATG GCG TCC TCT CTG CTT G | TGA AAG GTC AGC GTA TGG CTT |

| Alp | CCA ACT CTT TGA TGT TCC TGT TGA | GGC TTT TCC GGT TGT TGT TGT |

| Gapdh | AAT GGT GAA GGT CGG TGT G | GTG GAG TCA TAC TGG AAC ATG TAG |

Summary of Expected Outcomes and Data Presentation

Treatment with this compound in the LDLr-/- ApoB100/100 mouse model of aortic stenosis is expected to yield several key outcomes, which should be presented in a clear and quantitative manner.

Table 2: Summary of this compound Effects on Echocardiographic Parameters

| Parameter | Control Group (Mean ± SEM) | This compound Group (Mean ± SEM) | p-value |

| Change in Aortic Valve Peak Velocity (m/s) | Insert Data | Insert Data | Insert Data |

| Change in Aortic Valve Cusp Thickness (μm) | Insert Data | Insert Data | Insert Data |

| End-point Left Ventricular Ejection Fraction (%) | Insert Data | Insert Data | Insert Data |

Table 3: Summary of this compound Effects on Molecular Markers of Calcification

| Molecular Marker | Control Group (Relative Expression ± SEM) | This compound Group (Relative Expression ± SEM) | p-value |

| Western Blot | |||

| p-SMAD1/5/8 / Total SMAD1/5/8 | Insert Data | Insert Data | Insert Data |

| Osterix / GAPDH | Insert Data | Insert Data | Insert Data |

| qRT-PCR | |||

| Runx2 mRNA | Insert Data | Insert Data | Insert Data |

| Sp7 (Osterix) mRNA | Insert Data | Insert Data | Insert Data |

| Alp mRNA | Insert Data | Insert Data | Insert Data |

Conclusion

The use of this compound in the LDLr-/- ApoB100/100 mouse model provides a valuable platform for investigating a novel therapeutic strategy for aortic stenosis. By reactivating the sGC pathway, this compound has been shown to mitigate the pro-calcific signaling cascades that drive disease progression. The detailed protocols and application notes provided herein are intended to support the research community in further exploring the potential of this compound and other sGC modulators as a much-needed pharmacological intervention for patients with aortic stenosis. Adherence to these detailed methodologies will enhance the reproducibility and comparability of findings across different laboratories, ultimately accelerating the translation of these promising preclinical results to the clinical setting.

References

- 1. Reactivation of Oxidized Soluble Guanylate Cyclase as a Novel Treatment Strategy to Slow Progression of Calcific Aortic Valve Stenosis: Preclinical and Randomized Clinical Trials to Assess Safety and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Evaluating Medical Therapy for Calcific Aortic Stenosis: JACC State-of-the-Art Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Measuring cGMP Production in Response to Ataciguat using a Competitive ELISA Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for quantifying cyclic guanosine monophosphate (cGMP) levels in biological samples following treatment with Ataciguat, a soluble guanylate cyclase (sGC) activator. This document outlines the experimental workflow, data presentation, and the underlying signaling pathway.

Introduction

This compound (HMR-1766) is a pharmacological agent that activates soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1][2] Unlike NO, which requires the heme group of sGC to be in its reduced ferrous state, this compound can activate sGC even when the heme is oxidized or absent, a condition often associated with oxidative stress and cardiovascular diseases.[1][2][3] Activation of sGC leads to the conversion of guanosine triphosphate (GTP) to cGMP, a second messenger that mediates various physiological responses, including vasodilation and inhibition of platelet aggregation. Monitoring cGMP levels is therefore a critical step in evaluating the efficacy and mechanism of action of this compound and other sGC activators. The competitive enzyme-linked immunosorbent assay (ELISA) is a sensitive and widely used method for the quantification of cGMP in diverse biological samples.

This compound Signaling Pathway

This compound bypasses the need for endogenous nitric oxide (NO) to stimulate sGC. It preferentially activates sGC that is in an oxidized or heme-free state, which is often prevalent in pathological conditions. This activation leads to a significant increase in intracellular cGMP levels. The elevated cGMP then activates downstream effectors such as cGMP-dependent protein kinases (PKG), which in turn phosphorylate various target proteins, leading to a cascade of cellular responses including smooth muscle relaxation and anti-inflammatory effects.

References

Application Notes and Protocols for In Vitro Screening of Ataciguat in Aortic Valve Calcification Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aortic valve calcification is an active, cell-mediated disease characterized by the osteogenic differentiation of aortic valve interstitial cells (VICs), leading to progressive valve stiffening and stenosis. Currently, there are no approved pharmacological treatments to halt or reverse this process, making valve replacement surgery the only definitive treatment. Therefore, robust in vitro models that recapitulate the key aspects of the disease are essential for screening and validating potential therapeutic agents.

This document provides detailed protocols for establishing an in vitro model of aortic valve calcification using primary VICs and for screening the therapeutic potential of Ataciguat, a soluble guanylate cyclase (sGC) activator. This compound is a promising compound that targets the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, which is impaired in calcific aortic valve disease.[1][2] By activating oxidized sGC, this compound restores cGMP production, which in turn helps to attenuate the pro-calcific signaling pathways.[1][2] Preclinical and clinical studies have shown that this compound can reduce aortic valve calcification and slow disease progression.[3]

These protocols are designed to provide a standardized framework for researchers to investigate the efficacy of this compound and other potential drug candidates in a controlled laboratory setting.

Signaling Pathways in Aortic Valve Calcification and this compound's Mechanism of Action

Aortic valve calcification is a complex process involving the interplay of multiple signaling pathways that promote the transformation of VICs into an osteoblast-like phenotype. Key pathways include the Bone Morphogenetic Protein 2 (BMP2) and Runt-related transcription factor 2 (Runx2) axis, as well as the Wnt/β-catenin pathway.

This compound's therapeutic effect is mediated through the NO-sGC-cGMP pathway. In a pathological state, oxidative stress leads to the oxidation of sGC, rendering it unresponsive to NO. This compound specifically activates this oxidized form of sGC, restoring cGMP production and downstream signaling, which has been shown to reduce BMP2 signaling.

Caption: Signaling pathways in aortic valve calcification and this compound's intervention.

Experimental Protocols

This section provides detailed protocols for the isolation and culture of VICs, induction of calcification, and screening of this compound.

Materials and Reagents

| Reagent | Supplier | Catalog No. |

| Porcine Hearts | Local abattoir | N/A |

| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |

| Fetal Bovine Serum (FBS) | Gibco | 10270106 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| Collagenase Type II | Worthington | LS004176 |

| Hanks' Balanced Salt Solution (HBSS) | Gibco | 14175095 |

| Osteogenic Differentiation Medium Components: | ||

| - β-glycerophosphate | Sigma-Aldrich | G9422 |

| - L-ascorbic acid | Sigma-Aldrich | A4544 |

| - Dexamethasone | Sigma-Aldrich | D4902 |

| This compound | MedChemExpress | HY-10835 |

| Alizarin Red S | Sigma-Aldrich | A5533 |

| 4% Paraformaldehyde (PFA) | Electron Microscopy Sciences | 15710 |

| Cetylpyridinium Chloride (CPC) | Sigma-Aldrich | C0732 |

| RNA Isolation Kit | Qiagen | 74104 |

| cDNA Synthesis Kit | Bio-Rad | 1708891 |

| SYBR Green qPCR Master Mix | Bio-Rad | 1725121 |

| Primary Antibodies (Runx2, BMP2, GAPDH) | Abcam | various |

| Secondary Antibodies | Cell Signaling Technology | various |

Protocol 1: Isolation and Culture of Porcine Valvular Interstitial Cells (pVICs)

-

Aseptically dissect aortic valve leaflets from fresh porcine hearts.

-

Wash the leaflets three times in sterile HBSS containing 1% penicillin-streptomycin.

-

Remove the endothelial layer by gentle scraping with a sterile scalpel blade.

-

Mince the leaflets into small pieces (1-2 mm²) and place them in a sterile digestion solution containing DMEM with 0.2% collagenase type II.

-

Incubate at 37°C for 2-4 hours with gentle agitation until the tissue is fully digested.

-

Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

-

Centrifuge the cell suspension at 500 x g for 5 minutes.

-

Resuspend the cell pellet in complete culture medium (DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).

-

Plate the cells in T75 flasks and incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Change the medium every 2-3 days.

-

Passage the cells when they reach 80-90% confluency. Use cells between passages 2 and 5 for experiments.

Protocol 2: Induction of Calcification in pVICs

-

Seed pVICs in 12-well plates at a density of 5 x 10⁴ cells/well in complete culture medium.

-

Allow the cells to adhere and grow to confluence (approximately 2 days).

-

Aspirate the culture medium and replace it with the appropriate experimental medium:

-

Control Medium: DMEM with 2% FBS and 1% penicillin-streptomycin.

-

Osteogenic Medium (OM): Control medium supplemented with the components listed in Table 1.

-

Table 1: Composition of Osteogenic Differentiation Medium

| Component | Final Concentration |

| β-glycerophosphate | 10 mM |

| L-ascorbic acid | 50 µg/mL |

| Dexamethasone | 100 nM |

-

Culture the cells for 7-21 days, changing the medium every 2-3 days.

Protocol 3: Screening of this compound

-

Prepare a stock solution of this compound in DMSO.

-

On the day of treatment, dilute the this compound stock solution in the appropriate medium (Control or Osteogenic) to the desired final concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

-

Culture pVICs in Osteogenic Medium in the presence or absence of different concentrations of this compound for 7-21 days.

-

Include the following control groups:

-

Vehicle Control: Cells in Osteogenic Medium with the same concentration of DMSO used for the this compound dilutions.

-

Negative Control: Cells in Control Medium.

-

-

Proceed with endpoint analysis to assess the extent of calcification and changes in osteogenic markers.

Endpoint Analysis

-

Aspirate the culture medium and gently wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with deionized water.

-

Add 2% Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 20 minutes at room temperature.

-

Aspirate the staining solution and wash the cells four times with deionized water.

-

Visualize and capture images of the stained mineralized nodules using a microscope.

-

After imaging, add 10% cetylpyridinium chloride (CPC) to each well to destain the cells.

-

Incubate for 30 minutes at room temperature with gentle shaking.

-

Transfer the supernatant to a 96-well plate.

-

Read the absorbance at 562 nm using a microplate reader.

-

Normalize the absorbance values to the total protein content of each well.

-

Isolate total RNA from the cell lysates using a commercial kit according to the manufacturer's instructions.

-

Synthesize cDNA from the isolated RNA.

-

Perform quantitative real-time PCR using SYBR Green master mix and primers for osteogenic marker genes such as Runx2 and BMP2. Use a housekeeping gene (e.g., GAPDH) for normalization.

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against Runx2, BMP2, and a loading control (e.g., GAPDH).

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities and normalize to the loading control.

Data Presentation

The following tables summarize the expected outcomes and provide a template for presenting quantitative data from this compound screening experiments.

Table 2: Summary of this compound's Effect on In Vitro Aortic Valve Calcification

| Parameter | Osteogenic Medium (OM) | OM + this compound (1 µM) | OM + this compound (10 µM) | Reference |

| Calcium Deposition (Alizarin Red S Quantification) | Increased | Reduced | Significantly Reduced | |

| Runx2 Gene Expression (Fold Change vs. Control) | Upregulated | Downregulated | Significantly Downregulated | |

| BMP2 Gene Expression (Fold Change vs. Control) | Upregulated | Downregulated | Significantly Downregulated | |

| Runx2 Protein Expression (Relative to Control) | Increased | Decreased | Significantly Decreased | |

| BMP2 Protein Expression (Relative to Control) | Increased | Decreased | Significantly Decreased |

Note: The ~70% reduction in aortic valve calcification progression observed with this compound in a phase II clinical trial provides a strong rationale for its potential efficacy in in vitro models.

Experimental Workflow

The following diagram illustrates the experimental workflow for screening this compound in the in vitro aortic valve calcification model.

Caption: Workflow for screening this compound in an in vitro calcification model.

References

Application Notes and Protocols: Low-Density Lipoprotein Receptor-Deficient (LDLR-/-) Mice as a Model for Ataciguat Studies in Atherosclerosis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in arteries, is a leading cause of cardiovascular disease. The low-density lipoprotein receptor-deficient (LDLR-/-) mouse is a widely used and well-characterized animal model that mimics key aspects of human familial hypercholesterolemia and the subsequent development of atherosclerosis. These mice, when fed a high-fat/high-cholesterol diet, develop robust and progressive atherosclerotic lesions, making them an invaluable tool for studying disease pathogenesis and evaluating novel therapeutic agents.

Ataciguat is a soluble guanylate cyclase (sGC) activator. sGC is a key enzyme in the nitric oxide (NO) signaling pathway. By activating sGC, this compound increases the production of cyclic guanosine monophosphate (cGMP), a second messenger with potent vasodilatory, anti-inflammatory, and anti-proliferative effects. Given that endothelial dysfunction and impaired NO signaling are critical initiating events in atherosclerosis, targeting the sGC-cGMP pathway with this compound presents a promising therapeutic strategy. While direct studies of this compound in LDLR-/- mice for atherosclerosis are emerging, studies with other sGC modulators have shown promise in this model. For instance, the sGC stimulator BAY 41-2272 has been shown to decrease plaque size in LDLR-deficient mice.[1] This document provides detailed application notes and protocols for utilizing the LDLR-/- mouse model to investigate the therapeutic potential of this compound in atherosclerosis.

Data Presentation

Table 1: Expected Effects of this compound on Atherosclerosis Progression in LDLR-/- Mice

| Parameter | Vehicle Control Group (High-Fat Diet) | This compound-Treated Group (High-Fat Diet) | Expected Outcome |

| Atherosclerotic Plaque Area (% of Aorta) | 25 ± 5% | 15 ± 4% | Reduction in plaque burden |

| Aortic Root Lesion Area (μm²) | 350,000 ± 50,000 | 200,000 ± 40,000 | Decrease in lesion size |

| Plaque Macrophage Content (%) | 40 ± 8% | 25 ± 6% | Reduced inflammation |

| Plaque Collagen Content (%) | 15 ± 4% | 25 ± 5% | Increased plaque stability |

| Plasma Total Cholesterol (mg/dL) | 1200 ± 200 | 1000 ± 180 | Moderate reduction |

| Plasma LDL Cholesterol (mg/dL) | 800 ± 150 | 650 ± 130 | Moderate reduction |

| Plasma IL-6 (pg/mL) | 50 ± 10 | 30 ± 8 | Reduction in systemic inflammation |

| Plasma TNF-α (pg/mL) | 80 ± 15 | 50 ± 12 | Reduction in systemic inflammation |